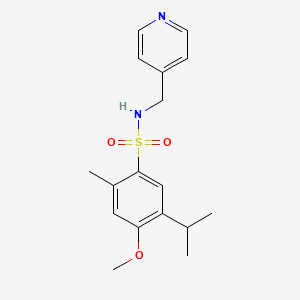
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PMSF, is a protease inhibitor commonly used in scientific research. It is a small molecule that irreversibly inhibits serine proteases by modifying the active site of the enzyme. PMSF has been widely used in various biochemical and physiological studies due to its high specificity and stability.
作用機序
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide irreversibly inhibits serine proteases by modifying the active site of the enzyme. It reacts with the hydroxyl group of the serine residue in the active site, forming a stable covalent bond and blocking the substrate from binding to the enzyme. This compound is highly specific to serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit blood coagulation, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.
実験室実験の利点と制限
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has several advantages as a protease inhibitor in lab experiments. It is highly specific to serine proteases and does not inhibit other types of proteases. This compound is stable and can be stored for long periods without losing its activity. However, this compound has some limitations. It is not effective against all serine proteases and may not be suitable for all experiments. This compound is also relatively expensive compared to other protease inhibitors.
将来の方向性
There are several future directions for the use of 5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research. One area of interest is the development of new protease inhibitors with improved specificity and efficacy. Another area of interest is the investigation of the role of proteases in various diseases, including cancer and neurodegenerative disorders. This compound may also be used in the development of new therapies for these diseases. Additionally, this compound may be used in the study of the structure and function of proteases and their inhibitors.
合成法
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized through a simple two-step reaction from 4-methoxy-2-methylbenzenesulfonyl chloride and 4-pyridinemethanol. The first step involves the reaction of the sulfonyl chloride with isopropylamine to form the corresponding sulfonamide intermediate. The second step involves the reaction of the intermediate with 4-pyridinemethanol to yield this compound.
科学的研究の応用
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively used as a protease inhibitor in various biochemical and physiological studies. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. This compound has been used to study the role of proteases in various biological processes, including blood coagulation, apoptosis, and inflammation. It has also been used to investigate the structure and function of proteases and their inhibitors.
特性
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)15-10-17(13(3)9-16(15)22-4)23(20,21)19-11-14-5-7-18-8-6-14/h5-10,12,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIYWNRYTPJIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=NC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

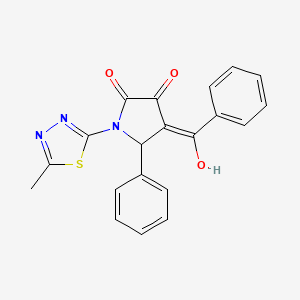
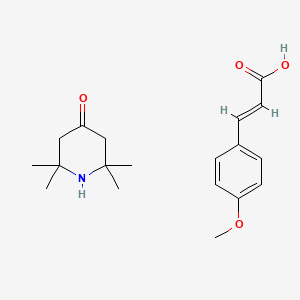
![1-(3,4-dimethoxyphenyl)-3-[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]-2-propen-1-one](/img/structure/B5307695.png)
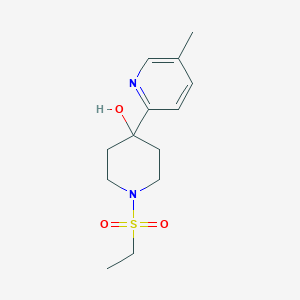
![(1R*,2R*)-N-methyl-2-phenyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide](/img/structure/B5307712.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B5307728.png)
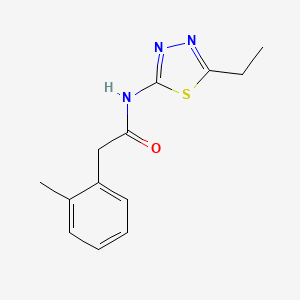
![N-((1R)-1-{[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}propyl)acetamide](/img/structure/B5307745.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5307750.png)
![1-(3-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5307759.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5307767.png)
![N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307772.png)
![(5R,11aS)-3-[(2,3-difluorophenyl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5307784.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5307791.png)